MRTX1133

Description

What is MRTX1133?

This compound is a subject of intense scientific research interest in the field of oncology. It is a selective inhibitor against mutant KRASG12D[“], a major molecular driver of pancreatic cancer development[“]. The molecule has demonstrated potent in vitro and in vivo antitumor effects against KRAS G12D mutant cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC)[“].

This compound has variable efficacy in inhibiting cell growth and downstream gene expression programs in 2D cultures of PDAC cell lines[“]. This compound is much more potent in 3D cell cultures[“]. Furthermore, this compound exhibits significant cytostatic effects in vivo and controls tumor growth in PDAC patient xenografts[“].

In syngeneic models, KRAS G12D inhibition leads to tumor regression, which does not occur in immunodeficient hosts[“]. Digital spatial analysis of tumor tissues revealed that this compound-mediated KRAS inhibition enhanced IFNγ signaling and induced antigen presentation, thereby modulating the tumor microenvironment[“] .

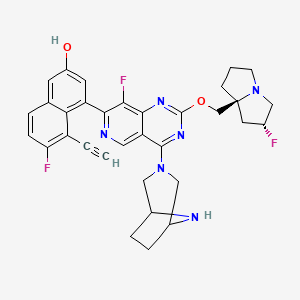

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31F3N6O2/c1-2-23-26(35)7-4-18-10-22(43)11-24(27(18)23)29-28(36)30-25(13-37-29)31(41-15-20-5-6-21(16-41)38-20)40-32(39-30)44-17-33-8-3-9-42(33)14-19(34)12-33/h1,4,7,10-11,13,19-21,38,43H,3,5-6,8-9,12,14-17H2/t19-,20?,21?,33+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLLZBIBSFTLIN-IFMUVJFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2621928-55-8 | |

| Record name | MRTX-1133 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU32DM9CHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Trajectory of a KRASG12D Inhibitor: A Technical Chronicle of MRTX1133's Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development timeline of MRTX1133, a potent and selective non-covalent inhibitor of the KRASG12D mutation. This document provides a comprehensive overview of the key milestones, from initial discovery through preclinical evaluation and clinical investigation, culminating in the challenges that halted its progression. Detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and experimental workflows are presented to offer a thorough understanding of this significant endeavor in targeting a once "undruggable" oncogene.

Discovery and Initial Characterization

This compound emerged from an extensive structure-based drug design campaign by Mirati Therapeutics, aimed at developing a selective inhibitor for the KRASG12D mutation, a prevalent driver in numerous cancers, particularly pancreatic ductal adenocarcinoma (PDAC)[1]. The discovery, first reported in 2021, marked a significant advancement in the field, offering a non-covalent approach to targeting this specific KRAS variant[1].

Mechanism of Action

This compound is a reversible inhibitor that selectively binds to the switch-II pocket of the KRASG12D protein in its inactive, GDP-bound state[2]. This binding event prevents the protein-protein interactions necessary for the activation of downstream signaling pathways, thereby inhibiting uncontrolled cell proliferation and survival. The selectivity of this compound for KRASG12D over wild-type KRAS and other RAS isoforms is a key attribute of its design[1].

Preclinical Evaluation: Potency, Selectivity, and Efficacy

A battery of in vitro and in vivo studies was conducted to characterize the pharmacological properties of this compound. These investigations consistently demonstrated its high potency, selectivity, and anti-tumor activity in KRASG12D-mutant cancer models.

In Vitro Potency and Selectivity

This compound exhibited picomolar binding affinity to GDP-loaded KRASG12D and single-digit nanomolar potency in cellular assays. The tables below summarize key quantitative data from these preclinical studies.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Assay Type | Target | Metric | Value | Reference |

| Surface Plasmon Resonance (SPR) | KRASG12D | KD | ~0.2 pM | [3] |

| AlphaLISA | KRASG12D | IC50 | <2 nM | |

| TR-FRET Displacement Assay | KRASG12D (GDP-loaded) | IC50 | <2 nM | [4] |

| TR-FRET Displacement Assay | KRASWT (GDP-loaded) | IC50 | ~700-fold higher than G12D | [4] |

Table 2: Cellular Activity of this compound in KRASG12D-Mutant Cell Lines

| Cell Line | Cancer Type | Assay | Metric | Value | Reference |

| AGS | Gastric | ERK Phosphorylation | IC50 | 2 nM | [3] |

| AGS | Gastric | 2D Viability | IC50 | 6 nM | [3] |

| Various KRASG12D cell lines | Various | Cell Viability | Median IC50 | ~5 nM | [1] |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound was evaluated in various cell line-derived and patient-derived xenograft (PDX) models harboring the KRASG12D mutation.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model | Cancer Type | Dosing | Outcome | Reference |

| Panc 04.03 Xenograft | Pancreatic | 30 mg/kg BID (IP) | -73% tumor regression | |

| HPAC Xenograft | Pancreatic | 30 mg/kg BID (IP) | Near-complete response (85% regression) | [1] |

| HG-PMP PDX | Appendiceal Mucinous Neoplasm | 30 mg/kg BID (IP) | Profound tumor growth inhibition | [5] |

Clinical Development and Challenges

The promising preclinical data paved the way for the clinical development of this compound.

Investigational New Drug (IND) Clearance and Clinical Trial Initiation

In October 2021, the U.S. Food and Drug Administration (FDA) cleared the Investigational New Drug (IND) application for this compound[1]. Subsequently, a Phase 1/2, first-in-human clinical trial (NCT05737706) was initiated on March 20, 2023, to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors harboring a KRASG12D mutation[1].

Formulation Challenges and Trial Termination

Despite the promising preclinical efficacy, the clinical development of this compound encountered a significant hurdle. The oral bioavailability of the initial formulation was found to be very low, a challenge attributed to the physicochemical properties of the molecule, particularly the presence of a secondary amine moiety that likely hindered gastrointestinal absorption[6][7]. This led to the termination of the Phase 1/2 clinical trial.

The Quest for an Orally Bioavailable Successor: The Prodrug Approach

To overcome the formulation challenges, a prodrug strategy was employed. The goal was to mask the problematic secondary amine to improve absorption, with the prodrug being converted to the active this compound in vivo.

Prodrug 9: A Potential Solution

A comprehensive screening of 38 prodrugs of this compound led to the identification of "prodrug 9"[6]. This compound demonstrated significantly improved pharmacokinetic properties and oral bioavailability in mice compared to the parent drug[6]. In a KRASG12D mutant xenograft mouse model, orally administered prodrug 9 was efficacious, indicating its potential as a viable oral therapeutic[6].

Table 4: Pharmacokinetic Parameters of this compound and Prodrug 9 in Mice (Oral Administration)

| Compound | Dose (mg/kg) | Bioavailability (F%) | AUC (ng·h/mL) | Reference |

| This compound | 30 | 0.5% | 102 | [6] |

| Prodrug 9 | 30 | >7% | 4414 | [6] |

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the methodologies employed in the evaluation of this compound, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Caption: KRAS Signaling Pathway and this compound Inhibition.

Caption: Preclinical Evaluation Workflow for this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of KRASG12D-mutant cancer cell lines.

Materials:

-

KRASG12D-mutant cancer cell lines (e.g., AGS, HPAC)

-

Appropriate cell culture medium and supplements

-

96-well, black-walled, clear-bottom plates

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000–5,000 cells per well in 100 µL of culture medium[8]. Allow cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by fitting the dose-response curve using a non-linear regression model (e.g., in GraphPad Prism).

ERK Phosphorylation Assay (Western Blot)

Objective: To assess the inhibitory effect of this compound on the KRAS downstream signaling pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

KRASG12D-mutant cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the phospho-ERK1/2 antibodies.

-

Re-probe the same membrane with antibodies against total ERK1/2 and a loading control to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 and loading control signals.

Binding Affinity Assay (Surface Plasmon Resonance - SPR)

Objective: To determine the binding kinetics and affinity (KD) of this compound to KRASG12D.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

Purified recombinant KRASG12D protein

-

This compound in a suitable running buffer

-

Regeneration solution

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Immobilize the KRASG12D protein onto the activated surface.

-

Deactivate any remaining active esters.

-

-

Analyte Binding:

-

Inject a series of concentrations of this compound over the sensor surface at a constant flow rate.

-

Monitor the change in the refractive index in real-time to generate a sensorgram, which shows the association and dissociation phases.

-

-

Regeneration: Inject a regeneration solution to remove the bound this compound and prepare the surface for the next injection.

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

Calculate the equilibrium dissociation constant (KD) as the ratio of koff/kon.

-

Conclusion

The development of this compound represents a landmark achievement in the pursuit of targeted therapies for KRAS-mutant cancers. Its discovery and preclinical evaluation demonstrated the feasibility of selectively inhibiting the KRASG12D oncoprotein with a non-covalent small molecule, offering significant hope for patients with these malignancies. However, the subsequent clinical development was hampered by formulation challenges, highlighting the critical importance of drug delivery and bioavailability in the translation of potent molecules into effective medicines. The ongoing development of a prodrug of this compound underscores the resilience and ingenuity of drug discovery and development, with the ultimate goal of delivering a transformative therapy to patients in need. This technical guide provides a comprehensive resource for researchers and drug development professionals, encapsulating the key learnings from the this compound journey.

References

- 1. A small molecule with big impact: this compound targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 3. This compound (MRTX-1133) | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]

- 4. This compound | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]

- 5. Antitumor effect of a small-molecule inhibitor of KRASG12D in xenograft models of mucinous appendicular neoplasms | springermedizin.de [springermedizin.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Prodrug of this compound as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor this compound in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to MRTX1133: A Potent and Selective KRAS G12D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRTX1133 is a pioneering, non-covalent, and highly selective small molecule inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12D mutation. This mutation is a critical driver in a significant portion of human cancers, most notably pancreatic ductal adenocarcinoma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data associated with this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and development in the field of targeted cancer therapy.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-(((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methoxy)pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-(((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methoxy)pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol | [1] |

| Canonical SMILES | OC1=CC(C2=C(F)C3=NC(OC[C@@]45CCCN4C--INVALID-LINK--C5)=NC(N6CC(N7)CCC7C6)=C3C=N2)=C8C(C#C)=C(F)C=CC8=C1 | [2] |

| InChI Key | SCLLZBIBSFTLIN-IFMUVJFISA-N | [2][3] |

| Chemical Formula | C₃₃H₃₁F₃N₆O₂ | [3][4] |

| Molecular Weight | 600.65 g/mol | [3] |

| Appearance | Solid powder | [2][3] |

| Solubility | Soluble in DMSO | [4][5] |

| Storage | Dry, dark, and at 0-4 °C for short term or -20 °C for long term | [2] |

Mechanism of Action

This compound is a potent and selective inhibitor of the KRAS G12D mutant protein.[2][3][4] It functions as a non-covalent inhibitor, binding to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D.[2][3] This binding occurs in the switch II pocket of the KRAS protein, a critical region for its interaction with downstream effector proteins. By occupying this pocket, this compound effectively prevents the protein-protein interactions necessary for the activation of downstream signaling pathways.

The KRAS protein is a key molecular switch that, in its active GTP-bound state, activates multiple downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and driving oncogenesis. This compound's inhibition of KRAS G12D leads to the suppression of these downstream signals, resulting in decreased cancer cell proliferation and survival.

Preclinical Data

A substantial body of preclinical evidence supports the potent and selective anti-tumor activity of this compound.

In Vitro Activity

This compound has demonstrated single-digit nanomolar potency in cellular assays. In 2D viability assays, the IC50 of this compound against KRAS G12D-mutant cancer cell lines is consistently in the low nanomolar range. For instance, in the AGS cell line, the IC50 is reported to be 6 nM.[2][6] The inhibitor shows high selectivity for KRAS G12D-mutant cells over KRAS wild-type cells, with a selectivity of over 500-fold observed in some studies.[2][6] Furthermore, this compound effectively inhibits the phosphorylation of ERK, a key downstream effector of the MAPK pathway, with IC50 values ranging from 1-10 nM in various KRAS G12D-mutant cell lines.[2][6]

| Cell Line | KRAS Mutation | Assay | IC50 (nM) | Reference |

| AGS | G12D | 2D Viability | 6 | [2][6] |

| AsPC-1 | G12D | ERK Phosphorylation | 1-10 | [2][6] |

| Panc 04.03 | G12D | ERK Phosphorylation | 1-10 | [2][6] |

| SW1990 | G12D | ERK Phosphorylation | 1-10 | [2][6] |

| MKN1 | Wild-Type (amplified) | 2D Viability | >3000 | [2][6] |

In Vivo Efficacy

In vivo studies using xenograft models of human cancers have demonstrated significant anti-tumor efficacy of this compound. In a pancreatic cancer xenograft model using the Panc 04.03 cell line, intraperitoneal administration of this compound resulted in dose-dependent tumor regression. At a dose of 30 mg/kg administered twice daily, near-complete tumor regression was observed. Similar potent anti-tumor activity has been reported in other KRAS G12D-mutant xenograft models, including those for colorectal cancer.

| Xenograft Model | Cancer Type | Dosing Regimen (IP) | Tumor Growth Inhibition | Reference |

| Panc 04.03 | Pancreatic | 30 mg/kg BID | Tumor Regression | [5] |

| HPAC | Pancreatic | 30 mg/kg BID | 85% Regression | [3] |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from studies evaluating the effect of this compound on cancer cell proliferation.

Materials:

-

KRAS G12D-mutant and wild-type cancer cell lines

-

Complete cell culture medium

-

96-well opaque-walled plates

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed 2,000-5,000 cells per well in a 96-well opaque-walled plate in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.

-

Add the this compound dilutions or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).

ERK Phosphorylation Assay (Western Blot)

This protocol outlines the general steps for assessing the inhibition of ERK phosphorylation by this compound.

Materials:

-

KRAS G12D-mutant cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phospho-ERK signal to total ERK and a loading control (e.g., GAPDH).

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

KRAS G12D-mutant cancer cell line (e.g., Panc 04.03)

-

Matrigel (optional)

-

This compound formulation for intraperitoneal (IP) injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 30 mg/kg, BID) or vehicle control via IP injection.

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for KRAS-mutant cancers, particularly those harboring the G12D mutation. Its high potency, selectivity, and demonstrated preclinical efficacy have paved the way for clinical investigation. Ongoing and future research will focus on its clinical development, including evaluation of its safety and efficacy in patients, identification of potential resistance mechanisms, and exploration of combination therapies to enhance its anti-tumor activity. The detailed information and protocols provided in this guide are intended to support these efforts and contribute to the ultimate goal of improving outcomes for patients with KRAS G12D-driven malignancies.

References

- 1. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor this compound in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]

- 6. researchgate.net [researchgate.net]

MRTX1133 binding affinity to KRAS G12D

An In-depth Technical Guide to the Binding Affinity of MRTX1133 with KRAS G12D

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep binding pockets on its surface. The development of this compound, a potent, selective, and non-covalent inhibitor of KRAS G12D, represents a significant breakthrough in targeting this specific mutation. This document provides a comprehensive technical overview of the binding characteristics of this compound to the KRAS G12D protein, detailing its affinity, mechanism of action, the experimental protocols used for its characterization, and the structural basis of its interaction.

Binding Affinity and Selectivity

This compound demonstrates exceptional potency and selectivity for the KRAS G12D mutant. It binds non-covalently to the inactive, GDP-bound state of the protein, locking it in a conformation that prevents downstream signaling.[1][2] The inhibitor's high affinity is a result of extensive structure-based drug design, which optimized interactions within the switch-II pocket of the protein.[3]

Quantitative Binding Data

The binding affinity and inhibitory concentration of this compound have been quantified through various biochemical and cellular assays. The data highlights its picomolar binding affinity and nanomolar functional activity.

| Parameter | Value | Assay Method | Target | Reference |

| Dissociation Constant (Kd) | 0.2 pM (estimated) | Surface Plasmon Resonance (SPR) | GDP-bound KRAS G12D | [3][4] |

| Biochemical IC50 | < 2 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | GDP-bound KRAS G12D | [1][5] |

| Biochemical IC50 | 0.14 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | SOS1-catalyzed nucleotide exchange on KRAS G12D | [6][7] |

| Cellular pERK Inhibition IC50 | 2 nM | Western Blot / ELISA | AGS (gastric adenocarcinoma) cell line | [3] |

| Cellular Viability IC50 | 6 nM | 2D Viability Assay | AGS (gastric adenocarcinoma) cell line | [3] |

| Selectivity (vs. KRAS WT) | ~700-1000 fold | HTRF / Cellular Assays | GDP-bound KRAS G12D vs. KRAS WT | [1][8] |

Mechanism of Action

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[9] The G12D mutation impairs the intrinsic GTPase activity of KRAS, causing it to be perpetually locked in the active state, which leads to constitutive activation of downstream pro-proliferative signaling pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways.[1][10]

This compound exerts its inhibitory effect by binding to a pocket in the switch-II region of KRAS G12D when it is in the inactive GDP-bound state.[11] This non-covalent binding stabilizes the inactive conformation and prevents the SOS1-catalyzed exchange of GDP for GTP, thereby blocking the reactivation of the protein.[3][10] Consequently, the interaction of KRAS G12D with its downstream effectors, such as RAF kinase, is inhibited, leading to the suppression of the MAPK and other signaling cascades.[3][4]

References

- 1. A small molecule with big impact: this compound targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. KRAS - Wikipedia [en.wikipedia.org]

- 10. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]

- 11. researchgate.net [researchgate.net]

MRTX1133: A Deep Dive into its Selectivity Profile for KRAS Paralogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in various cancers, making it a prime target for therapeutic intervention. MRTX1133, a non-covalent inhibitor, has emerged as a promising agent specifically targeting the KRAS G12D mutation. This technical guide provides a comprehensive analysis of the selectivity profile of this compound for KRAS paralogs, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Data Presentation: Quantitative Selectivity Profile of this compound

The selectivity of this compound has been rigorously evaluated across various KRAS paralogs and mutants using a range of biochemical and cellular assays. The following tables summarize the key findings, offering a comparative view of its potency and specificity.

Table 1: Biochemical Binding Affinity and Inhibition of this compound

| Target | Assay Type | Metric | Value | Selectivity vs. KRAS G12D | Reference |

| KRAS G12D | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | < 2 nM | - | [1] |

| KRAS G12D | Surface Plasmon Resonance (SPR) | KD | ~0.2 pM | - | [2] |

| KRAS WT | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | ~700-fold higher than G12D | ~700-fold | [1] |

| KRAS G12C | Isogenic Cell Lines | Activity | Significant | Less potent than G12D | [3] |

| KRAS G12V | Isogenic Cell Lines | Activity | Significant | Less potent than G12D | [3] |

| KRAS G13D | Isogenic Cell Lines | Activity | Significant | Less potent than G12D | [3] |

| HRAS WT | Isogenic Cell Lines | Activity | No effect | Highly selective | [3] |

| HRAS G12D | Isogenic Cell Lines | Activity | No effect | Highly selective | [3] |

| NRAS WT | Isogenic Cell Lines | Activity | No effect | Highly selective | [3] |

| NRAS G12D | Isogenic Cell Lines | Activity | No effect | Highly selective | [3] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line (KRAS status) | Assay Type | Metric | Value | Reference |

| KRAS G12D Mutant Cell Lines | Cell Viability (e.g., CellTiter-Glo) | Median IC50 | ~5 nM | [2] |

| KRAS WT Cell Lines | Cell Viability (e.g., CellTiter-Glo) | Selectivity | >1,000-fold vs. G12D | [1] |

| Panc10.05 (KRAS G12D) | Cell Viability | - | Exquisite sensitivity | [3] |

| AsPC-1 (KRAS G12D) | Cell Viability | - | Exquisite sensitivity | [3] |

| H358 (KRAS G12C) | Cell Viability | - | Partial sensitivity | [3] |

| SW620 (KRAS G12V) | Cell Viability | - | Partial sensitivity | [3] |

| BRAF V600E Mutant Cell Line | Cell Viability | - | No toxicity up to 1 µM | [3] |

The Molecular Basis of Selectivity: The Role of Histidine 95

The remarkable selectivity of this compound for KRAS over its paralogs, HRAS and NRAS, is attributed to a single, non-conserved amino acid residue: Histidine 95 (H95).[3] Functional analysis has revealed that H95 on KRAS is an essential "selectivity handle" for this compound binding.[3] HRAS and NRAS possess different amino acids at this position, which prevents the high-affinity interaction observed with KRAS.[3] Reciprocal mutation studies, where the amino acid at position 95 was swapped between the RAS paralogs, resulted in a corresponding switch in their sensitivity to this compound, confirming the critical role of H95 in determining paralog selectivity.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the selectivity data and for designing future studies. Below are the protocols for the key assays used to characterize this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is used to measure the binding affinity of this compound to GDP-bound KRAS.

-

Principle: HTRF is a proximity-based assay that measures the interaction between two molecules labeled with a donor and an acceptor fluorophore. When the molecules are in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.

-

Protocol:

-

Recombinant KRAS protein (e.g., KRAS G12D or KRAS WT) is incubated with a terbium cryptate-labeled antibody (donor) and a d2-labeled tracer (acceptor) that binds to the same pocket as this compound.

-

This compound is added in a serial dilution to compete with the d2-labeled tracer for binding to KRAS.

-

The reaction is incubated to reach equilibrium.

-

The HTRF signal is read on a compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

-

The ratio of the acceptor to donor emission is calculated, and the IC50 value is determined by plotting the ratio against the inhibitor concentration.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (ligand) is immobilized on the chip, and its binding partner (analyte) is flowed over the surface. The binding event causes a change in the refractive index, which is proportional to the mass of the analyte bound.

-

Protocol:

-

Recombinant KRAS protein (ligand) is immobilized on a sensor chip.

-

A solution containing this compound (analyte) at various concentrations is flowed over the chip surface.

-

The association and dissociation of this compound are monitored in real-time by detecting changes in the SPR signal.

-

The resulting sensorgrams are fitted to a binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

-

Cellular Viability Assay (CellTiter-Glo®)

This assay is used to assess the effect of this compound on the viability of cancer cell lines.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

-

Protocol:

-

Cancer cells with different KRAS mutational statuses are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or vehicle control (DMSO).

-

The plates are incubated for a specified period (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to each well.

-

The plate is shaken for 2 minutes to induce cell lysis.

-

After a 10-minute incubation at room temperature to stabilize the signal, the luminescence is measured using a plate reader.

-

The data is normalized to the vehicle control, and the IC50 value is calculated from the dose-response curve.

-

Western Blotting for Phospho-ERK (pERK)

This assay is used to determine the effect of this compound on the downstream signaling of the KRAS pathway.

-

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. Inhibition of KRAS is expected to decrease the phosphorylation of downstream effectors like ERK.

-

Protocol:

-

Cells are treated with this compound at various concentrations and for different time points.

-

Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[4]

-

The protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[4]

-

The membrane is blocked with 5% milk solution for 1 hour at room temperature.[4]

-

The membrane is incubated with a primary antibody against phospho-ERK (pERK) overnight at 4°C.[4]

-

After washing, the membrane is incubated with a fluorescence-conjugated secondary antibody for 1 hour at room temperature.[4]

-

The protein bands are visualized using a chemiluminescence imaging system.

-

To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total ERK or a loading control like GAPDH.

-

Visualizations: Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and this compound Inhibition

Caption: KRAS signaling pathway and the mechanism of this compound inhibition.

Experimental Workflow for Assessing this compound Selectivity

Caption: Workflow for determining the selectivity profile of this compound.

Conclusion

This compound demonstrates a highly potent and selective inhibitory profile for KRAS G12D. Its remarkable selectivity over wild-type KRAS and the HRAS and NRAS paralogs is primarily driven by the interaction with the non-conserved Histidine 95 residue in KRAS. The comprehensive biochemical and cellular data underscore the potential of this compound as a targeted therapy for KRAS G12D-mutant cancers. This technical guide provides the foundational data and methodologies for researchers and drug developers working to advance the understanding and application of this promising therapeutic agent.

References

- 1. A small molecule with big impact: this compound targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]

- 3. A non-conserved histidine residue on KRAS drives paralog selectivity of the KRASG12D inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor this compound in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical In Vitro Profile of MRTX1133: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vitro studies of MRTX1133, a potent and selective inhibitor of the KRAS G12D mutation. The information is compiled from various scientific publications and presented to facilitate a deeper understanding of the compound's mechanism of action, potency, and cellular effects.

Core Efficacy and Potency of this compound

This compound is a non-covalent inhibitor that demonstrates high affinity and selectivity for the GDP-bound, inactive state of the KRAS G12D protein.[1] This interaction prevents the SOS1-catalyzed nucleotide exchange, thereby locking KRAS G12D in its inactive state and inhibiting downstream signaling.[2][3]

Biochemical Activity

This compound exhibits picomolar binding affinity to KRAS G12D. In biochemical assays, it has been shown to inhibit the binding of the RAF-RAS binding domain (RBD) to the active form of KRAS G12D.[1]

Table 1: Biochemical Activity of this compound

| Assay Type | Target | Metric | Value | Selectivity (vs. KRAS WT) | Reference(s) |

| TR-FRET Binding Assay | KRAS G12D | IC₅₀ | <2 nM | ~700-fold | [1] |

| AlphaLISA Assay | KRAS G12D | IC₅₀ | 0.14 nM | ~38-fold (vs. KRAS WT) | [4] |

| Surface Plasmon Resonance (SPR) | KRAS G12D | Kᵢ | 0.2 pM | >1000-fold | [2][3] |

| Nucleotide Exchange Assay | KRAS G12D | IC₅₀ | 0.14 nM | - | [4] |

Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions and reagents used.

Cellular Activity

In cellular assays, this compound demonstrates single-digit nanomolar potency in inhibiting KRAS G12D-dependent signaling and cell viability.[2] It effectively suppresses the phosphorylation of ERK (pERK), a key downstream effector in the MAPK signaling pathway.[2][5]

Table 2: Cellular Activity of this compound in KRAS G12D Mutant Cell Lines

| Cell Line | Cancer Type | Assay Type | Metric | Value (nM) | Reference(s) |

| AGS | Gastric | pERK Inhibition | IC₅₀ | 2 | [2] |

| AGS | Gastric | 2D Viability | IC₅₀ | 6 | [2] |

| AsPC-1 | Pancreatic | 2D Viability | IC₅₀ | 7-10 | [5][6] |

| SW1990 | Pancreatic | 2D Viability | IC₅₀ | 7-10 | [6] |

| HPAF-II | Pancreatic | 2D Viability | IC₅₀ | 1,800 | [7] |

| LS513 | Colorectal | 2D Viability | IC₅₀ | 120 | [7] |

| SNU-1033 | Colorectal | - | - | - | [8] |

| GP2D | Colorectal | - | - | - | [8] |

Note: The sensitivity to this compound can be influenced by the genetic background of the cell line beyond the KRAS G12D mutation.[1]

Signaling Pathway Inhibition

This compound primarily exerts its anti-cancer effects by inhibiting the constitutively active MAPK signaling pathway driven by the KRAS G12D mutation. This leads to the suppression of downstream effectors responsible for cell proliferation and survival.[1]

References

- 1. This compound | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of a high-throughput TR-FRET screening assay for a fast-cycling KRAS mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

MRTX1133 Target Engagement in Cancer Cell Lines: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of MRTX1133, a potent and selective noncovalent inhibitor of KRAS G12D. It details the compound's mechanism of action, quantitative data on its target engagement in various cancer cell lines, and comprehensive experimental protocols for assessing its efficacy.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated drivers in human cancers, particularly in pancreatic ductal adenocarcinoma (PDAC), where the G12D mutation is highly prevalent.[1] For decades, KRAS was considered "undruggable" due to the absence of a well-defined binding pocket on its surface.[2][3] The development of allele-specific inhibitors has marked a significant breakthrough. This compound emerged from extensive structure-based drug design as a potent, selective, and noncovalent inhibitor of the KRAS G12D mutant protein.[1][4] It binds to the switch-II pocket of KRAS G12D, disrupting the protein-protein interactions necessary for the activation of downstream oncogenic signaling pathways.[4]

Mechanism of Action and Signaling Pathway

KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations like G12D impair the intrinsic GTPase activity, locking KRAS in a constitutively active state.[5] This leads to the persistent activation of downstream pro-survival and proliferative signaling cascades, primarily the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[5]

This compound selectively binds to the KRAS G12D mutant, impairing its function.[4] This inhibition suppresses downstream signaling, which can be observed by a reduction in the phosphorylation of key pathway components like ERK (pERK) and S6 (pS6).[5] Studies have also shown that this compound impairs SOS1-mediated nucleotide exchange, further preventing KRAS activation.[6]

However, cancer cells can develop resistance to this compound. One key mechanism is the feedback activation of receptor tyrosine kinases like EGFR and HER2 following treatment.[5][7] This can lead to a rebound in RAS effector signaling, often driven by wild-type RAS isoforms, reducing the inhibitor's effectiveness.[7]

Caption: KRAS G12D signaling and this compound's points of inhibition.

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified across various preclinical models. The data highlights its potent and selective activity against KRAS G12D mutant cells, while also showing some context-dependent effects in cells with other mutations.

Table 1: Cellular Proliferation Inhibition (IC₅₀) of this compound

| Cell Line | KRAS Mutation | Cancer Type | IC₅₀ (nM) | Citation(s) |

|---|---|---|---|---|

| AsPc-1 | G12D | Pancreatic (PDAC) | 7 - 10 | [6] |

| SW1990 | G12D | Pancreatic (PDAC) | 7 - 10 | [6] |

| MIA PaCa-2 | G12C | Pancreatic (PDAC) | 149 | [6] |

| PaTu 8902 | G12V | Pancreatic (PDAC) | No significant effect | [6] |

| PSN-1 | G12R | Pancreatic (PDAC) | No significant effect | [6] |

| BxPc-3 | Wild-Type | Pancreatic (PDAC) | No significant effect | [6] |

| Various | G12D | Pancreatic/Other | ~5 (median, pERK/pS6) | [5] |

| Lung Cancer Lines | G12C | Lung | Negligible effect |[6] |

Table 2: Biochemical Binding Affinity and Target Engagement

| Target Protein | Parameter | Value (nM) | Assay Method | Citation(s) |

|---|---|---|---|---|

| KRAS G12D | K_D_ | Sub-nanomolar (pM range) | qPCR-based biochemical assay | [4][8] |

| KRAS G12C | K_D_ | 9.59 (MRTX849 for comparison) | qPCR-based biochemical assay | [8] |

| KRAS G12V | ΔT_m_ | ~ +9°C | Thermal Shift Assay (TSA) |[9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate this compound's target engagement and cellular effects.

This assay measures cell proliferation and viability after drug treatment.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound. Treat cells with the compound or vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 72 hours).[6]

-

Lysis and Staining: Remove the treatment media. Freeze plates at -80°C or lyse cells using the provided buffer with the CyQUANT™ GR dye. This dye exhibits strong fluorescence enhancement when bound to cellular nucleic acids.

-

Fluorescence Measurement: Incubate as per the manufacturer's protocol. Measure fluorescence using a microplate reader with excitation/emission wavelengths appropriate for the dye (e.g., ~480/520 nm).

-

Data Analysis: Normalize fluorescence values to the vehicle-treated control wells. Plot the normalized values against the logarithm of the drug concentration and fit to a dose-response curve to calculate the IC₅₀ value.

This method assesses the inhibition of the MAPK signaling pathway by measuring the phosphorylation level of ERK.

-

Cell Treatment and Lysis: Culture cells to ~80% confluency, serum-starve if necessary, and then treat with this compound or vehicle for the desired time.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration in each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour. Incubate with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the pERK signal to the total ERK signal to determine the extent of pathway inhibition.

CETSA is a powerful tool for verifying direct target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[10]

-

Cell Culture and Treatment: Grow cells to high confluency. Treat the cells with this compound or vehicle control for a specified duration (e.g., 1-5 hours).[8]

-

Harvesting: Harvest intact cells by scraping and resuspend them in PBS with protease inhibitors.

-

Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes), followed by cooling. A specific pulse temperature (e.g., 67°C) can be used for target engagement assays.[8][10]

-

Cell Lysis: Lyse the cells through repeated freeze-thaw cycles.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet precipitated/aggregated proteins.

-

Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble KRAS G12D remaining at each temperature using Western blotting or ELISA.

-

Data Interpretation: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of this compound (a positive ΔT_m_) indicates that the drug binds to and stabilizes the target protein.[9]

References

- 1. "A Small Molecule with Big Impact: this compound Targets the KRASG12D Mutati" by Daoyan Wei, Liang Wang et al. [digitalcommons.library.tmc.edu]

- 2. Characterization of the binding of this compound as an avenue for the discovery of potential KRASG12D inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A small molecule with big impact: this compound targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. This compound’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. escholarship.org [escholarship.org]

- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of KRAS G12D Inhibition by MRTX1133: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural biology of the MRTX1133 and KRAS G12D complex. This compound is a potent, selective, and noncovalent inhibitor of the KRAS G12D mutant, a key driver in numerous cancers, including pancreatic, colorectal, and non-small cell lung cancer. This document details the binding characteristics, the structural basis of inhibition, the impacted signaling pathways, and the experimental methodologies used to elucidate these features.

Quantitative Analysis of this compound-KRAS G12D Interaction

The interaction between this compound and the KRAS G12D protein has been extensively characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of the inhibitor's potency and selectivity.

Table 1: Biochemical and Biophysical Binding Affinity of this compound to KRAS G12D

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Surface Plasmon Resonance (SPR) | KD | 0.2 pM (estimated) | GDP-loaded KRAS G12D | [1] |

| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | <2 nM | GDP-loaded KRAS G12D | [2] |

| AlphaLISA | IC50 | 2 nM | GDP-loaded KRAS G12D | [1] |

Table 2: Cellular Activity of this compound in KRAS G12D Mutant Cell Lines

| Assay Type | Parameter | Value | Cell Line | Reference |

| pERK Inhibition | IC50 | 2 nM | AGS | [1] |

| 2D Viability | IC50 | 6 nM | AGS | [1] |

| 2D Viability | IC50 | ~5 nM (median) | Various KRAS G12D mutant cell lines | [3] |

Structural Insights into the this compound-KRAS G12D Complex

The high-resolution X-ray crystal structure of this compound in complex with GDP-bound KRAS G12D provides a detailed view of the molecular interactions driving its potent and selective inhibition.

This compound binds non-covalently to an induced "switch II" pocket of the KRAS G12D protein.[1] This binding event is characterized by a network of interactions, including hydrogen bonds and van der Waals forces, that stabilize the complex. The inhibitor effectively locks KRAS G12D in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and halting the oncogenic signaling cascade.[4]

The crystal structure (PDB ID: 7RPZ) reveals that this compound optimally occupies the switch II pocket, with specific moieties of the inhibitor making key contacts with amino acid residues of KRAS G12D.[1][5] These interactions are crucial for the high affinity and selectivity of this compound for the G12D mutant over wild-type KRAS.[2]

Signaling Pathways and Experimental Workflows

The inhibition of KRAS G12D by this compound has profound effects on downstream signaling pathways that are critical for cancer cell proliferation and survival. The primary pathways affected are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2]

KRAS Signaling Pathway and this compound Inhibition

Caption: KRAS signaling pathway and the mechanism of this compound inhibition.

Experimental Workflow for Structural and Functional Analysis

References

- 1. aurorabiolabs.com [aurorabiolabs.com]

- 2. A Small Molecule with Big Impact: this compound Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]

- 4. Crystal Packing Reveals a Potential Autoinhibited KRAS Dimer Interface and a Strategy for Small-Molecule Inhibition of RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the Mechanism: A Technical Guide to the Non-Covalent Inhibition of KRAS G12D by MRTX1133

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the non-covalent inhibition of the KRAS G12D mutant by MRTX1133, a promising small molecule inhibitor. This document details the molecular mechanism of action, presents key quantitative data, outlines experimental methodologies, and visualizes the critical signaling pathways and workflows involved in its preclinical characterization.

Introduction to KRAS G12D and the Therapeutic Rationale for this compound

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a pivotal GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the glycine-to-aspartic acid substitution at codon 12 (G12D) being particularly prevalent in pancreatic, colorectal, and lung cancers.[2][3] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to aberrant activation of downstream pro-proliferative and survival pathways, most notably the MAPK/ERK and PI3K/AKT cascades.[4][5]

For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the shallow nature of its binding pockets. The development of covalent inhibitors targeting the KRAS G12C mutant marked a significant breakthrough. However, the lack of a reactive cysteine residue in the G12D mutant necessitated a different therapeutic approach. This compound emerged as a potent and selective, non-covalent inhibitor of KRAS G12D, demonstrating the feasibility of targeting this challenging oncogene.[6][7]

Molecular Mechanism of Non-Covalent Inhibition

This compound exerts its inhibitory effect through high-affinity, non-covalent binding to a specific pocket on the KRAS G12D protein known as the Switch II pocket.[6][8] This interaction is crucial as it disrupts the protein-protein interactions necessary for the activation of downstream signaling pathways.[6]

Molecular dynamics simulations and co-crystal structures have elucidated the key interactions between this compound and KRAS G12D.[1][9] A critical interaction involves a salt bridge formed between the protonated bicyclic piperazinyl group of this compound and the aspartate residue at position 12 (Asp12) of the mutant KRAS protein.[10] Additionally, hydrogen bonds with residues such as Gly60 help to stabilize the inhibitor within the binding pocket, leading to the stabilization of the Switch II region in an inactive conformation.[1] By occupying the Switch II pocket, this compound sterically hinders the binding of effector proteins, such as RAF kinases, thereby preventing the propagation of oncogenic signals.[8] This mechanism effectively traps KRAS G12D in an inactive state, leading to the suppression of downstream signaling and inhibition of tumor cell growth.

Quantitative Data on this compound Activity

The preclinical efficacy of this compound has been extensively characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency and selectivity.

| Parameter | Value | Assay | Target | Reference |

| Binding Affinity (KD) | ~0.2 pM | Surface Plasmon Resonance (SPR) | GDP-loaded KRAS G12D | [11] |

| Biochemical IC50 | <2 nM | TR-FRET | GDP-loaded KRAS G12D | [11] |

| Cellular IC50 (pERK) | ~5 nM (median) | Western Blot/Immunofluorescence | KRAS G12D-mutant cell lines | [11] |

| Cellular IC50 (Viability) | ~5 nM (median) | CellTiter-Glo | KRAS G12D-mutant cell lines | [11] |

| Selectivity (Binding) | ~700-fold vs. KRAS WT | TR-FRET | GDP-loaded KRAS | [11] |

| Selectivity (Cellular) | >1,000-fold vs. KRAS WT | Cell Viability | KRAS WT cell lines | [11] |

Table 1: Biochemical and Cellular Potency of this compound

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) - Viability | Reference |

| AsPC-1 | Pancreatic | G12D | 7-10 | [4] |

| SW1990 | Pancreatic | G12D | 7-10 | [4] |

| MIA PaCa-2 | Pancreatic | G12C | Robust Inhibition | [10] |

| HPAF-II | Pancreatic | G12D | Not specified | |

| BxPc-3 | Pancreatic | WT | No significant inhibition | [4] |

| PaTu 8902 | Pancreatic | G12V | No significant inhibition | [4] |

| PSN-1 | Pancreatic | G12R | No significant inhibition | [4] |

Table 2: Anti-proliferative Activity of this compound in Pancreatic Cancer Cell Lines

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for KRAS Binding

This assay quantitatively measures the binding of an inhibitor to KRAS by detecting the displacement of a fluorescently labeled tracer molecule.

Materials:

-

Biotinylated, GDP-loaded KRAS G12D protein

-

Terbium (Tb)-conjugated streptavidin (donor fluorophore)

-

Fluorescently labeled small molecule tracer that binds to the Switch II pocket (acceptor fluorophore)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

384-well low-volume white plates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a solution of biotinylated KRAS G12D and Tb-streptavidin to each well. Incubate for 30 minutes at room temperature.

-

Add the fluorescently labeled tracer to all wells.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for Terbium) and ~665 nm (for the acceptor).

-

Calculate the ratio of the acceptor to donor fluorescence. A decrease in this ratio indicates displacement of the tracer by the test compound.

-

Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between an inhibitor and its target protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Purified KRAS G12D protein (ligand)

-

This compound (analyte)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.

-

Inject the KRAS G12D protein solution over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the this compound solutions sequentially over the immobilized KRAS G12D surface, starting with the lowest concentration.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

-

After each injection, flow running buffer over the surface to monitor the dissociation phase.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).

-

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines cultured in appropriate media

-

Opaque-walled 96- or 384-well plates

-

This compound or other test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay Reagent

Procedure:

-

Seed the cells in opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.[1][6][9]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general experimental workflow for its characterization.

Figure 1: KRAS G12D Signaling Pathways and this compound Inhibition.

Figure 2: General Experimental Workflow for this compound Characterization.

Conclusion

This compound represents a significant advancement in the quest to develop effective targeted therapies for KRAS-driven cancers. Its non-covalent mechanism of action, high potency, and selectivity for the KRAS G12D mutant have been rigorously demonstrated through a variety of preclinical studies. This technical guide provides a foundational understanding of the core principles and methodologies used to characterize this inhibitor. The continued investigation of this compound and similar non-covalent inhibitors holds the promise of providing new therapeutic options for patients with cancers harboring this challenging oncogenic mutation.

References

- 1. scribd.com [scribd.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. A small molecule with big impact: this compound targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OUH - Protocols [ous-research.no]

- 6. This compound’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]

- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 11. ch.promega.com [ch.promega.com]

The KRAS G12D Conundrum: A Technical Guide to MRTX1133's Impact on Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRTX1133, a potent and selective non-covalent inhibitor of the KRAS G12D mutant protein, has emerged as a promising therapeutic agent in the landscape of targeted cancer therapy. This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, with a particular focus on its effects on downstream signaling pathways. By binding to the switch II pocket of KRAS G12D, this compound effectively locks the oncoprotein in its inactive, GDP-bound state, leading to a cascade of downstream effects. This guide will detail the profound inhibition of the MAPK/ERK pathway, explore the more nuanced impact on the PI3K/AKT/mTOR pathway, and elucidate the feedback mechanisms and resistance pathways that can emerge during treatment. Through a combination of structured data presentation, detailed experimental methodologies, and visual pathway diagrams, this document aims to provide a comprehensive resource for researchers and clinicians working to advance the therapeutic application of KRAS G12D inhibitors.

Mechanism of Action of this compound

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular proliferation, survival, and differentiation.[1] The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the persistent stimulation of downstream pro-tumorigenic signaling pathways.[1]

This compound is a first-in-class, non-covalent inhibitor that demonstrates high affinity and selectivity for the KRAS G12D mutant.[2][3] It binds to the switch II pocket of the inactive, GDP-bound KRAS G12D protein.[3][4][5] This interaction stabilizes the inactive conformation, preventing the SOS1-catalyzed nucleotide exchange to the active, GTP-bound state.[3][4][5] By locking KRAS G12D in an "off" state, this compound effectively blocks its ability to engage with and activate downstream effector proteins.[3]

Impact on the MAPK/ERK Signaling Pathway

The most direct and well-documented downstream consequence of this compound treatment is the profound suppression of the RAF/MEK/ERK (MAPK) signaling cascade. Constitutively active KRAS G12D hyperactivates this pathway, leading to uncontrolled cell proliferation. This compound-mediated inhibition of KRAS G12D leads to a significant, dose-dependent reduction in the phosphorylation of key downstream kinases, most notably ERK1/2.[1][6][7][8]

Quantitative Analysis of MAPK Pathway Inhibition

The inhibitory effects of this compound on the MAPK pathway have been quantified across various preclinical models, demonstrating its potency and selectivity.

| Cell Line | KRAS Mutation | Parameter | IC50 Value | Reference |

| AGS | G12D | pERK Inhibition | 2 nM | [3] |

| KRAS G12D-mutant pancreatic and other cancer cell lines | G12D | Cell Viability | ~5 nM (median) | [1] |

| KRAS G12D Patient-Derived Organoids | G12D | Growth Inhibition | <20 nM | [9] |

| Panc 04.03 Xenograft Model | G12D | Tumor Regression | -62% at 10 mg/kg BID, -73% at 30 mg/kg BID | [3] |

Table 1: Potency of this compound in preclinical models.

Signaling Pathway Diagram: this compound Inhibition of the MAPK Pathway

Caption: this compound inhibits KRAS G12D, blocking the MAPK signaling cascade.

Effects on the PI3K/AKT/mTOR Signaling Pathway

The impact of this compound on the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is more complex and appears to be context-dependent. While KRAS G12D can also activate this pathway to promote cell survival and growth, the effects of its inhibition by this compound are not as straightforward as with the MAPK pathway.

Some studies have reported a dose-dependent reduction in the phosphorylation of S6 ribosomal protein (pS6), a downstream effector of the mTOR complex 1 (mTORC1), indicating suppression of this pathway.[1] However, other investigations have found that short-term treatment with this compound does not alter the phosphorylation of AKT or S6.[7]

Furthermore, the PI3K/AKT/mTOR pathway has been identified as a key mechanism of acquired resistance to this compound.[10][11][12] In some models, inhibition of the MAPK pathway by this compound leads to a compensatory upregulation and reactivation of PI3K/AKT/mTOR signaling, thereby allowing cancer cells to evade apoptosis and continue to proliferate.[9][10][13] This has led to the exploration of combination therapies involving both this compound and PI3K inhibitors, which have shown synergistic effects in preclinical models.[13][14]

Signaling Pathway Diagram: The Complex Role of the PI3K/AKT/mTOR Pathway

Caption: this compound's variable impact on the PI3K/AKT/mTOR pathway.

Feedback and Resistance Mechanisms

Despite the initial potent anti-tumor activity of this compound, the development of intrinsic and acquired resistance is a significant clinical challenge.[1][15] Several mechanisms of resistance have been identified, which often involve the reactivation of signaling pathways through feedback loops.

-

Receptor Tyrosine Kinase (RTK) Feedback: Treatment with this compound can lead to the upregulation and/or increased phosphorylation of upstream RTKs, such as EGFR and HER2.[1][2][9] This feedback activation can restimulate the MAPK and/or PI3K pathways, thereby circumventing the inhibitory effect of this compound on KRAS G12D.[2] Combination therapy with pan-ERBB inhibitors like afatinib has been shown to be synergistic with this compound and can overcome this resistance.[2][9]

-

Epithelial-to-Mesenchymal Transition (EMT): In some pancreatic cancer models, resistance to this compound is associated with an EMT phenotype.[10][16]

-

Upregulation of Survival Signaling: Studies have shown that resistance can be associated with a global shift towards histone acetylation, leading to the enhanced expression of pro-survival signaling molecules like FOSL1.[17] Inhibition of BET proteins, which are involved in reading these acetylation marks, can re-sensitize resistant cells to this compound.[15][17]